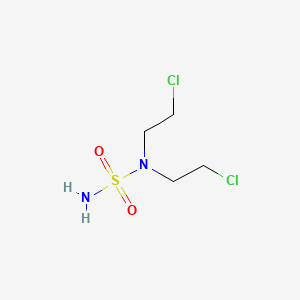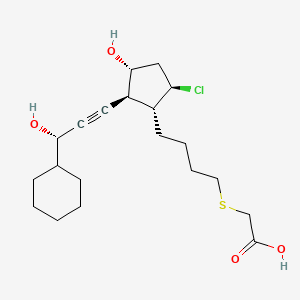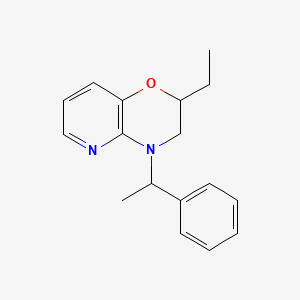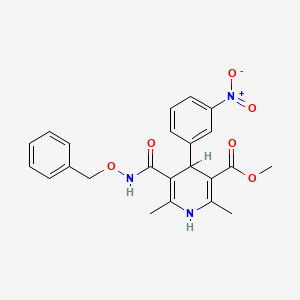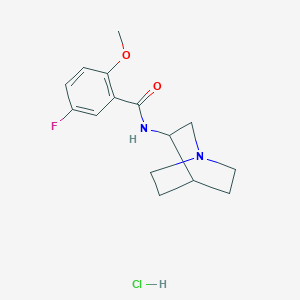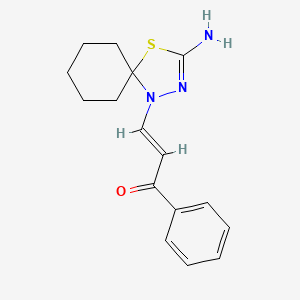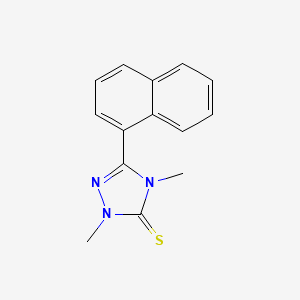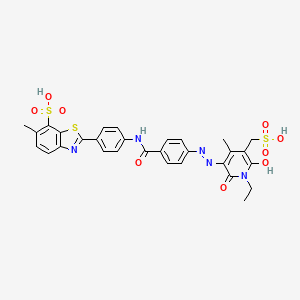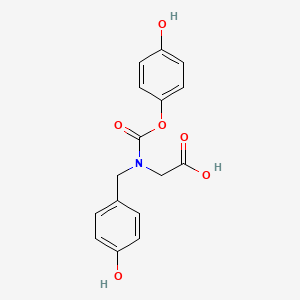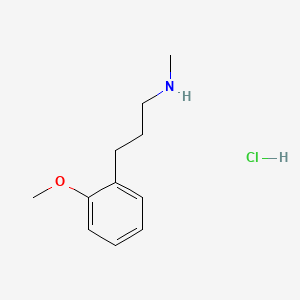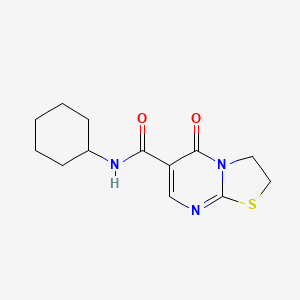
Trisodium 4-((2,6-dihydroxy-3-((4-nitrophenyl)azo)-5-((4-sulphonato-1-naphthyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium 4-((2,6-dihydroxy-3-((4-nitrophenyl)azo)-5-((4-sulphonato-1-naphthyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is a complex azo dye compound. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. These compounds are widely used in various industries, including textiles, food, and cosmetics, due to their vibrant colors and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azo dyes typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. For Trisodium 4-((2,6-dihydroxy-3-((4-nitrophenyl)azo)-5-((4-sulphonato-1-naphthyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate, the synthesis would involve multiple diazotization and coupling steps to introduce the various azo groups and substituents.
Industrial Production Methods
In an industrial setting, the production of such complex azo dyes would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would include steps for purification and isolation of the final product, such as filtration, crystallization, and drying.
Analyse Des Réactions Chimiques
Types of Reactions
Azo compounds can undergo various chemical reactions, including:
Reduction: Azo groups can be reduced to amines using reducing agents like sodium dithionite.
Oxidation: Under certain conditions, azo compounds can be oxidized to form different products.
Substitution: Aromatic rings in azo compounds can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite, zinc dust, and hydrochloric acid.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Reduction: Amines.
Oxidation: Various oxidized aromatic compounds.
Substitution: Halogenated or nitrated azo compounds.
Applications De Recherche Scientifique
Chemistry
Azo dyes are used as pH indicators and in the synthesis of other complex organic compounds.
Biology
In biological research, azo dyes are used as staining agents to visualize cells and tissues under a microscope.
Medicine
Some azo compounds have been investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry
Azo dyes are extensively used in the textile industry for dyeing fabrics. They are also used in the food industry as colorants and in cosmetics for their vibrant colors.
Mécanisme D'action
The mechanism of action of azo dyes involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules. The specific pathways and targets depend on the structure of the azo dye and the environment in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trisodium 4-((2,6-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- Trisodium 4-((2,6-dihydroxy-3-((4-nitrophenyl)azo)-5-((4-sulphonato-1-naphthyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
Uniqueness
The uniqueness of this compound lies in its complex structure, which provides specific properties such as color stability, solubility, and reactivity. These properties make it suitable for specialized applications in various industries.
Propriétés
Numéro CAS |
81064-47-3 |
|---|---|
Formule moléculaire |
C32H18N7Na3O14S3 |
Poids moléculaire |
889.7 g/mol |
Nom IUPAC |
trisodium;4-[[2,6-dihydroxy-3-[(4-nitrophenyl)diazenyl]-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C32H21N7O14S3.3Na/c40-27-14-20(55(48,49)50)12-16-11-19(54(45,46)47)13-24(29(16)27)35-38-30-31(41)25(36-33-17-5-7-18(8-6-17)39(43)44)15-26(32(30)42)37-34-23-9-10-28(56(51,52)53)22-4-2-1-3-21(22)23;;;/h1-15,40-42H,(H,45,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3 |
Clé InChI |
DCMDMLUMPRMKBM-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C(=C(C(=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-])O)N=NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C=C6O)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


